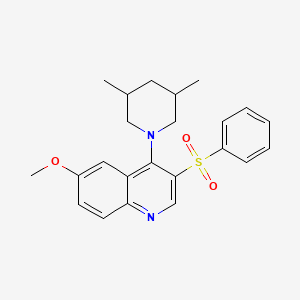

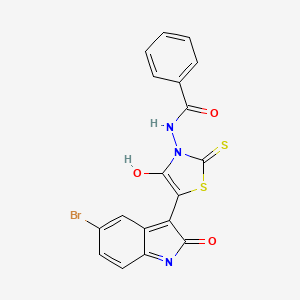

![molecular formula C17H18N2O3S B2995772 N-allyl-2-[(phenylsulfonyl)anilino]acetamide CAS No. 339103-00-3](/img/structure/B2995772.png)

N-allyl-2-[(phenylsulfonyl)anilino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of N-allyl-2-[(phenylsulfonyl)anilino]acetamide is defined by its molecular formula, C17H18N2O3S. The exact structure detailing the arrangement of these atoms is not provided in the search results.Physical And Chemical Properties Analysis

N-allyl-2-[(phenylsulfonyl)anilino]acetamide has a molecular weight of 330.4. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique

Asymmetric Synthesis and Claisen Rearrangement

- The decarboxylative Claisen rearrangement reaction of allylic acetate esters containing N-arylsulfonyl sulfoximines on the acetyl residue has been explored, yielding rearranged products with good yields and diastereoselectivities. This method provides a new pathway for the synthesis of complex molecules with defined stereochemistry, highlighting the utility of N-allyl-2-[(phenylsulfonyl)anilino]acetamide derivatives in asymmetric synthesis and rearrangement reactions (Craig et al., 2005).

Enzyme Inhibition Properties

- N-phenylsulfonamide derivatives, including structures related to N-allyl-2-[(phenylsulfonyl)anilino]acetamide, have been synthesized and shown to inhibit carbonic anhydrase and cholinesterase enzymes. These findings suggest potential therapeutic applications in treating diseases like glaucoma, cancer, osteoporosis, and Alzheimer's disease (Kazancioglu & Senturk, 2020).

Catalytic and Enantioselective Synthesis

- Research on catalytic enantioselective synthesis has developed methods for producing N-allylated sulfonamide derivatives with high yields and enantiomeric excesses. This demonstrates the significance of N-allyl-2-[(phenylsulfonyl)anilino]acetamide derivatives in creating axially chiral structures, beneficial for synthesizing enantiomerically pure pharmaceuticals (Kikuchi et al., 2019).

Direct Conversion and Allylation Reactions

- The direct conversion of allylic alcohols and the selective monoallylation of anilines using palladium catalysts have been studied, showcasing efficient methods for functionalizing anilines and synthesizing valuable chemical intermediates (Yang et al., 2000).

Antimicrobial and Antiviral Applications

- A novel anilidoquinoline derivative related to N-allyl-2-[(phenylsulfonyl)anilino]acetamide has shown therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This indicates the potential of such derivatives in developing treatments for viral diseases (Ghosh et al., 2008).

Mécanisme D'action

The mechanism of action for N-allyl-2-[(phenylsulfonyl)anilino]acetamide is not specified in the search results. This could be due to the compound being used primarily for research purposes.

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-13-18-17(20)14-19(15-9-5-3-6-10-15)23(21,22)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUBKRCYSJEABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-[(phenylsulfonyl)anilino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)

![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2995711.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)